
4-(噻吩-2-基)-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features both a thiophene ring and a pyrazole ring The thiophene ring is a five-membered ring containing one sulfur atom, while the pyrazole ring is a five-membered ring containing two nitrogen atoms
科学研究应用
4-(Thiophen-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
Thiophene-based analogs, which include 4-(thiophen-2-yl)-1h-pyrazole, have been studied extensively for their potential biological activity . These compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets through different mechanisms, depending on their chemical structure and the specific target involved . The interaction of 4-(thiophen-2-yl)-1H-pyrazole with its targets could lead to changes in cellular processes, potentially resulting in the observed biological effects.
Biochemical Pathways
Thiophene derivatives have been shown to interact with various biochemical pathways, influencing their downstream effects . For instance, some thiophene derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Pharmacokinetics
For instance, a compound’s absorption and distribution can determine how quickly and efficiently it reaches its target sites, while its metabolism and excretion can influence its duration of action and potential for toxicity .
Result of Action
Given the diverse biological activities associated with thiophene derivatives, it is likely that 4-(thiophen-2-yl)-1h-pyrazole could induce a range of molecular and cellular effects depending on the specific target and biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(thiophen-2-yl)-1H-pyrazole. For instance, factors such as temperature can affect the stability of the compound and its interaction with biological targets . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can also influence the compound’s action.
生化分析
Cellular Effects
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Molecular Mechanism
It is known that thiophene derivatives can interact with various biomolecules, potentially influencing gene expression, enzyme activity, and other cellular processes .
Metabolic Pathways
It is known that thiophene derivatives can undergo various metabolic reactions, potentially involving various enzymes and cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(thiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole ring.
Industrial Production Methods: Industrial production methods for 4-(thiophen-2-yl)-1H-pyrazole often involve similar synthetic routes but on a larger scale. These methods may include the use of catalysts to improve yield and reaction efficiency. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
化学反应分析
Types of Reactions: 4-(Thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: Both the thiophene and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
Thiophene: A five-membered ring containing one sulfur atom, similar to the thiophene ring in 4-(thiophen-2-yl)-1H-pyrazole.
Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in 4-(thiophen-2-yl)-1H-pyrazole.
4-(Thiophen-2-yl)-1H-pyrrole: A compound with a thiophene ring and a pyrrole ring, similar in structure but with different chemical properties.
Uniqueness: 4-(Thiophen-2-yl)-1H-pyrazole is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-thiophen-2-yl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-2-7(10-3-1)6-4-8-9-5-6/h1-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBRNWDGHQJMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2512722.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)
![2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride](/img/structure/B2512726.png)
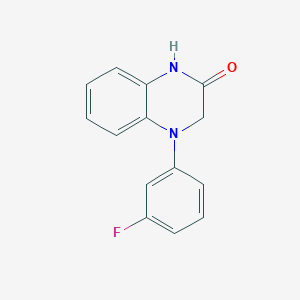
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)
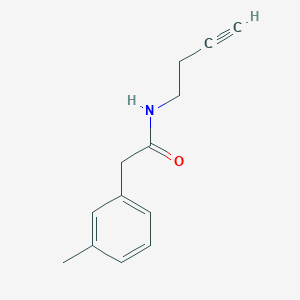
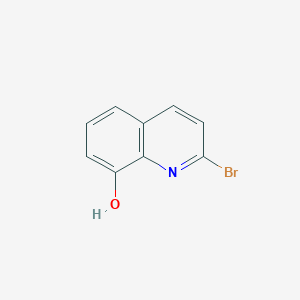
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2512734.png)
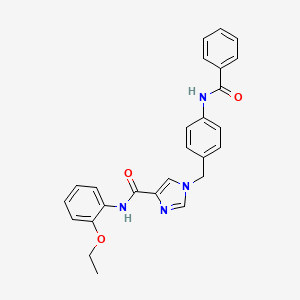
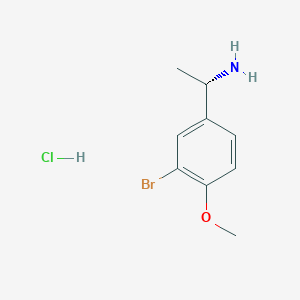
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)
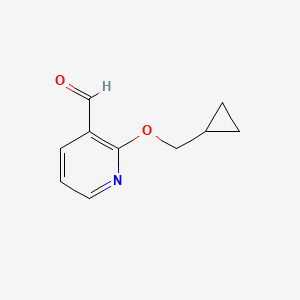
![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
